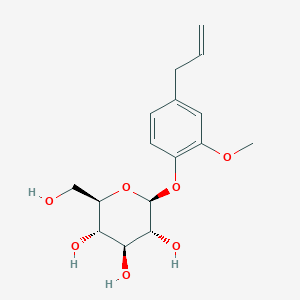

Eugenyl glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eugenyl glucoside is a natural glucoside found in cloves, basil, and cinnamon plants . It is a product of eugenol glucosylation . Eugenol, the principal chemical component of clove oil, is used in perfumeries, flavorings, essential oils, and medicinal products .

Molecular Structure Analysis

Eugenyl glucoside is glucosylated at the phenolic hydroxyl group of eugenol . The exact molecular structure analysis of Eugenyl glucoside is not available in the retrieved data.Chemical Reactions Analysis

Eugenyl glucoside is subjected to complete degradation by salivary/oral cavity microorganisms . This suggests that virtually all β-D-glucosides would follow this type of hydrolysis in the human oral cavity .Scientific Research Applications

Human Saliva-Mediated Hydrolysis

Eugenyl-β-D-glucopyranoside (Citrusin C) undergoes degradation by salivary/oral cavity microorganisms, releasing aglycone directly into the gastrointestinal tract. This implies that β-D-glucosides in humans might follow similar hydrolysis, affecting their pharmacological properties (Dziadas, Junka, & Jeleń, 2021).

Enzymatic Synthesis of Eugenyl Glucoside

Eugenyl alpha-glucoside has been synthesized enzymatically as a potential pro-drug for hair restorers and spice derivatives. The process selectively produces eugenyl alpha-D-glucopyranoside, indicating potential for industrial synthesis of specific glucoside compounds (Sato et al., 2003).

Novel Glucosides from Nepeta Cadmea

Eugenyl-O-β-D-glucoside was isolated from Nepeta Cadmea, suggesting a role in the plant's chemistry and potential for therapeutic applications (Takeda et al., 1998).

Synthesis and Structural Characterization

Synthesis and structural characterization of eugenol-derived glucosides have been explored, showing potential in developing new agents for pharmacological applications (Alvarenga et al., 2020).

Potential in Treating Candida Infections

Eugenol glucoside-based derivatives exhibit fungistatic and fungicidal activity against Candida glabrata, suggesting potential for developing new anti-Candida drugs (Souza et al., 2016).

Biosynthesis in Tea Plants

Eugenol glucoside, identified in tea plants, is biosynthesized through glucosylation of eugenol, contributing to the plant's floral quality. This finding opens avenues for enhancing tea flavor and biotechnological production of eugenol glucoside (Zhao et al., 2020).

Inhibiting Angiotensin Converting Enzyme

Eugenol-derived glucosides show promise as inhibitors of the angiotensin-converting enzyme (ACE), indicating potential for therapeutic use in cardiovascular diseases (Alvarenga et al., 2020).

Future Directions

Research suggests that microbial hydrolysis path of β-D-glucosides begins immediately in the human mouth and releases the aglycone directly into the gastrointestinal tract . This opens up new avenues for research into the biological activities of these compounds and their potential applications in medicine and other fields .

properties

CAS RN |

18604-50-7 |

|---|---|

Product Name |

Eugenyl glucoside |

Molecular Formula |

C16H22O7 |

Molecular Weight |

326.34 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3,5-7,12-20H,1,4,8H2,2H3/t12-,13-,14+,15-,16-/m1/s1 |

InChI Key |

VADSVXSGIFBZLI-IBEHDNSVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O |

melting_point |

130-131°C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)

![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)